Phenyl(4-vinylphenyl)methanol Phenyl(4-vinylphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967281
InChI: InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h2-11,15-16H,1H2
SMILES:
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol

Phenyl(4-vinylphenyl)methanol

CAS No.:

Cat. No.: VC15967281

Molecular Formula: C15H14O

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Phenyl(4-vinylphenyl)methanol -

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
IUPAC Name (4-ethenylphenyl)-phenylmethanol
Standard InChI InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h2-11,15-16H,1H2
Standard InChI Key MJUBBXXAFJVJMV-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)O

Structural and Molecular Characteristics

Molecular Architecture

Phenyl(4-vinylphenyl)methanol features a central hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) bonded to two aromatic rings: a phenyl group and a 4-vinylphenyl group. The vinyl (CH=CH2-\text{CH}=\text{CH}_2) substituent on the para position of the benzene ring introduces unsaturation, enabling polymerization and crosslinking reactions . The compound’s IUPAC name, (4-ethenylphenyl)-phenylmethanol, reflects this arrangement .

Key Structural Data:

PropertyValueSource
Molecular formulaC15H14O\text{C}_{15}\text{H}_{14}\text{O}PubChem
Molecular weight210.27 g/molPubChem
SMILES notationC=CC1=CC=C(C=C1)C(C2=CC=CC=C2)O\text{C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)O}PubChem
InChIKeyMJUBBXXAFJVJMV-UHFFFAOYSA-NPubChem

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds, such as poly[(4-vinylphenyl)dimethylvinylsilane], reveals distinct proton environments. For example:

  • Vinyl protons resonate at δ\delta 5.2–6.0 ppm (doublets for trans configurations) .

  • Aromatic protons appear as multiplet signals between δ\delta 6.5–7.5 ppm .

  • The hydroxymethyl proton typically shows a broad singlet near δ\delta 2.5 ppm.

Infrared (IR) spectroscopy confirms the presence of hydroxyl (3300cm1\sim 3300 \, \text{cm}^{-1}) and vinyl (1640cm1\sim 1640 \, \text{cm}^{-1}) functional groups .

Synthesis and Reaction Pathways

Primary Synthetic Routes

Phenyl(4-vinylphenyl)methanol is synthesized via:

  • Grignard Reaction: Reacting 4-vinylbenzyl magnesium bromide with benzaldehyde, followed by acidic workup.

  • Reduction of Ketones: Catalytic hydrogenation of phenyl(4-vinylphenyl)ketone using palladium or Raney nickel.

Optimization Challenges:

  • Steric Hindrance: Bulky substituents slow reaction kinetics, necessitating polar solvents like tetrahydrofuran (THF) .

  • Side Reactions: Competitive polymerization of the vinyl group requires low temperatures (78C-78^\circ\text{C}) and inert atmospheres .

Polymerization Techniques

Anionic living polymerization of vinyl-containing precursors, as demonstrated in related systems, produces polymers with narrow molecular weight distributions (Mw/Mn<1.1\text{M}_w/\text{M}_n < 1.1) . Key parameters include:

ConditionOptimal ValueImpact on Polymerization
InitiatorCumyl cesiumEnhances propagation rate
Solvent1,3-Dioxane/THF mixtureSuppresses chain transfer
Temperature78C-78^\circ\text{C}Minimizes side reactions

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of poly[(4-vinylphenyl) derivatives reveals a glass transition temperature (TgT_g) near 303K303 \, \text{K}, indicative of amorphous morphology . Thermal degradation begins above 500K500 \, \text{K}, with char yields exceeding 40% under nitrogen .

Solubility and Stability

  • Solubility: Miscible with THF, chloroform, and dimethylformamide (DMF); insoluble in alkanes.

  • Storage: Stable at 28C2-8^\circ\text{C} under anhydrous conditions .

Applications in Material Science

High-Performance Polymers

Phenyl(4-vinylphenyl)methanol serves as a monomer for:

  • Thermosetting Resins: Crosslinked networks exhibit tensile strengths > 80 MPa.

  • Lithographic Materials: Polymeric films derived from this compound achieve sub-100 nm resolution in photolithography .

Pharmaceutical Intermediates

The hydroxymethyl group undergoes functionalization to produce:

  • Chiral Alcohols: Asymmetric reduction yields enantiomers with >90% ee for drug synthesis.

  • Protective Groups: Temporarily masks reactive sites during multistep syntheses.

Recent Advances and Future Directions

Controlled Polymerization

Recent studies emphasize photoinduced atom transfer radical polymerization (ATRP) to tailor polymer architectures. This method enables precise control over branching density and molecular weight (up to Mn=1.5×105g/mol\text{M}_n = 1.5 \times 10^5 \, \text{g/mol}).

Computational Modeling

Density functional theory (DFT) calculations predict reaction pathways for functionalizing the vinyl group, reducing experimental trial-and-error. For example, activation energies for epoxidation are estimated at 45kJ/mol45 \, \text{kJ/mol}.

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